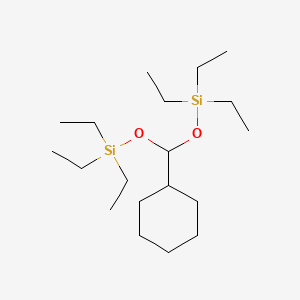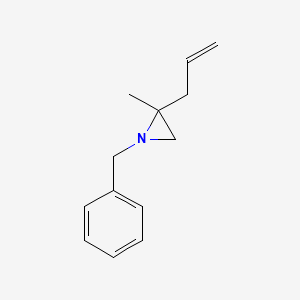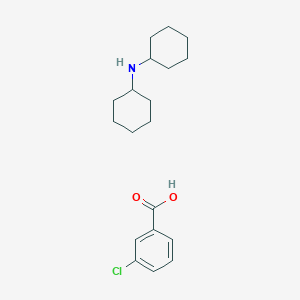
5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(triethylsiloxy)methyl]cyclohexane is an organosilicon compound characterized by the presence of triethylsiloxy groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(triethylsiloxy)methyl]cyclohexane typically involves the reaction of cyclohexane derivatives with triethylsiloxy reagents under controlled conditions. One common method involves the use of cyclohexylmethyl chloride and triethylsiloxy lithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of [Bis(triethylsiloxy)methyl]cyclohexane may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as distillation or chromatography are employed to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
[Bis(triethylsiloxy)methyl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride (LiAlH4) to yield silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles such as halides or alkoxides replace the triethylsiloxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide).
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted cyclohexane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[Bis(triethylsiloxy)methyl]cyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [Bis(triethylsiloxy)methyl]cyclohexane exerts its effects is primarily through its ability to undergo various chemical transformations. The triethylsiloxy groups can act as protecting groups, stabilizing reactive intermediates during synthesis. Additionally, the compound can participate in catalytic cycles, facilitating the formation of desired products in organic reactions.
Comparison with Similar Compounds
Similar Compounds
[Bis(trimethylsiloxy)methyl]cyclohexane: Similar in structure but with trimethylsiloxy groups instead of triethylsiloxy groups.
[Bis(vinyldimethylsiloxy)methyl]cyclohexane: Contains vinyldimethylsiloxy groups, offering different reactivity and applications.
[Bis(trimethylsiloxy)methyl]silane: A related compound with a silane core, used in similar applications.
Uniqueness
[Bis(triethylsiloxy)methyl]cyclohexane is unique due to the presence of triethylsiloxy groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness allows for specific applications in organic synthesis and materials science that may not be achievable with other related compounds.
Properties
CAS No. |
530113-81-6 |
|---|---|
Molecular Formula |
C19H42O2Si2 |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
[cyclohexyl(triethylsilyloxy)methoxy]-triethylsilane |
InChI |
InChI=1S/C19H42O2Si2/c1-7-22(8-2,9-3)20-19(18-16-14-13-15-17-18)21-23(10-4,11-5)12-6/h18-19H,7-17H2,1-6H3 |
InChI Key |
VRAIDGLXBCSFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCCC1)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)


![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)


![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate](/img/structure/B14214130.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)


